醋酸地塞米松

描述

Synthesis Analysis

While detailed synthesis pathways for dexamethasone acefurate specifically are not highlighted in the available literature, the synthesis of dexamethasone derivatives often involves complex organic reactions, including the introduction of specific functional groups to modify the parent molecule for desired properties. For example, improved synthetic routes to dexamethasone derivatives from natural sources, like tigogenin, have been developed to introduce hydroxy-methyl groups and diene structures, enhancing their pharmacological profiles (Ohta et al., 1997)(Ohta et al., 1997).

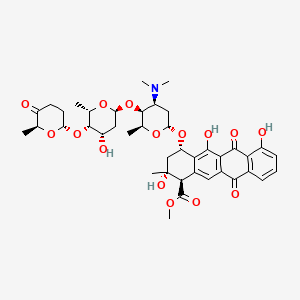

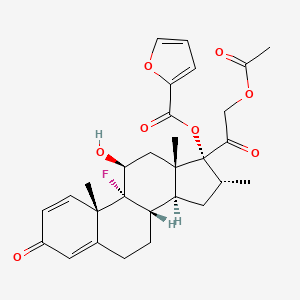

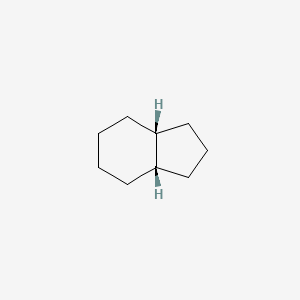

Molecular Structure Analysis

The molecular structure of dexamethasone derivatives is characterized by modifications that impact their biological activity and interaction with glucocorticoid receptors. For example, polymorph forms of dexamethasone derivatives, such as dexamethasone palmitate and dexamethasone acetate, have been studied for their crystal structures, showing conformational and packing similarities to phospholipid molecules, which suggest possible interaction modes (Doi et al., 1989; Silva et al., 2018)(Doi et al., 1989)(Silva et al., 2018).

Chemical Reactions and Properties

Dexamethasone and its derivatives undergo various chemical reactions that define their pharmacokinetic profiles and interactions within biological systems. For example, dexamethasone has been shown to modulate cytokine expression, affect the synthesis and degradation of biomolecules like phosphatidylinositol, and influence the expression of genes related to inflammation and immune responses (Grove et al., 1983; Wang et al., 2007)(Grove et al., 1983)(Wang et al., 2007).

Physical Properties Analysis

The physical properties of dexamethasone derivatives, such as solubility, melting point, and stability, are crucial for their formulation and therapeutic application. Polymorphic forms of dexamethasone, for instance, exhibit different physical properties that can affect drug delivery and efficacy (Silva et al., 2018)(Silva et al., 2018).

Chemical Properties Analysis

The chemical properties of dexamethasone derivatives, including reactivity, chemical stability, and interaction with other molecules, play a significant role in their pharmacological effects. The synthesis and characterization of dexamethasone conjugates have explored methods to enhance targeted delivery and reduce side effects, indicating the vast potential of chemical modifications (Dubashynskaya et al., 2021)(Dubashynskaya et al., 2021).

科学研究应用

小儿外科术后疼痛控制:Hong 等人(2010 年)的一项研究表明,静脉注射地塞米松与尾静脉阻滞联合使用,可显着改善接受日间小儿睾丸固定术的儿童的术后镇痛,且无不良反应(Hong 等人,2010)。

胎羊的肺和肾脏效应:Zimmermann 等人(2003 年)的研究发现,地塞米松增加了胎羊肺部血管紧张素转换酶 (ACE),这可能导致糖皮质激素诱导的血压升高(Zimmermann 等人,2003)。

非 CAH 儿童的认知效应:Wallensteen 等人(2016 年)报道,产前地塞米松暴露会影响健康女孩的认知功能,表明在先天性肾上腺皮质增生症 (CAH) 治疗中可能不安全(Wallensteen 等人,2016)。

眼科应用:Wang 等人(2014 年)的一项研究讨论了从多孔二氧化硅的工程微粒中控制释放地塞米松用于眼科应用,提出了一种减轻眼压升高和白内障发生率的方法(Wang 等人,2014)。

炎性关节炎中的纳米药物:Quan 等人(2014 年)在佐剂诱导的关节炎大鼠模型中评估了地塞米松的不同纳米药物制剂,发现较慢的药物释放动力学导致更长的治疗活性和更好的关节保护(Quan 等人,2014)。

对胎羊肺和肾脏血管紧张素转换酶的影响:Zimmermann 等人(2003 年)研究了地塞米松对胎羊肺和肾脏 ACE 的影响,注意到地塞米松输注后肺 ACE 显着增加,这可能部分导致糖皮质激素诱导的血压升高(Zimmermann 等人,2003)。

百草枯中毒治疗:Dinis-Oliveira 等人(2006 年)报道,单次大剂量地塞米松可改善大鼠百草枯诱导的生化和组织学肺和肝脏改变,表明其作为治疗百草枯诱导毒性的潜在药物(Dinis-Oliveira 等人,2006)。

作用机制

Target of Action

Dexamethasone acefurate, also known as Sch 31353, is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor (GR), a member of the nuclear receptor family . The GR plays a crucial role in the regulation of various physiological processes, including immune response, inflammation, and metabolism .

Mode of Action

Upon binding to the GR, dexamethasone acefurate triggers changes in gene expression that lead to multiple downstream effects . This interaction results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation .

Biochemical Pathways

Dexamethasone acefurate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also influences calcium signaling, which is regulated by Kv1.3 potassium channels .

Pharmacokinetics

The pharmacokinetics of dexamethasone acefurate involves its absorption, distribution, metabolism, and excretion (ADME). Dexamethasone, a related compound, is known to be metabolized by CYP3A .

Result of Action

The action of dexamethasone acefurate leads to molecular and cellular effects. It reduces the production of pro-inflammatory cytokines like TNF-alpha, IL-23, and IL-12p70, while increasing the secretion of anti-inflammatory cytokine IL-10 . This results in an overall anti-inflammatory effect, beneficial in conditions like bronchial asthma, endocrine disorders, and rheumatic disorders .

Action Environment

Environmental factors can influence the action of dexamethasone acefurate. For instance, the presence of other drugs or substances can affect its metabolism and efficacy. Dexamethasone, for example, can induce the activity of CYP3A, its own metabolizing enzyme, leading to auto-induction and time-dependent pharmacokinetics . Furthermore, the ecological implications of dexamethasone have been studied, given its widespread use and potential environmental contamination .

安全和危害

Dexamethasone can weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . It is advised to avoid contact with skin, eyes, or clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and keep in a dry, cool, and well-ventilated place .

属性

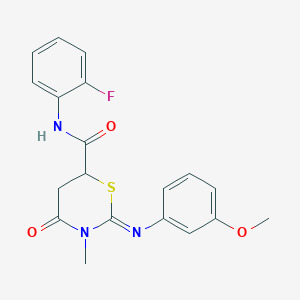

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIWRLSEGOVQQD-BJRLRHTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C5=CC=CO5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022900 | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83880-70-0 | |

| Record name | Dexamethasone acefurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83880-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone acefurate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083880700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone acefurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE ACEFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4N6E1T46B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)

![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)

![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)

![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)

![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)